molecular formula C19H26O3 B13392575 9alpha-Hydroxyandrostenedione;9-OH-AD; Androst-4-ene-3,17-dione,9-hydroxy-

9alpha-Hydroxyandrostenedione;9-OH-AD; Androst-4-ene-3,17-dione,9-hydroxy-

Cat. No.: B13392575
M. Wt: 302.4 g/mol
InChI Key: SNMVJSSWZSJOGL-UHFFFAOYSA-N
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Description

9α-Hydroxyandrostenedione (9-OH-AD; Androst-4-ene-3,17-dione,9-hydroxy-) is a steroidal intermediate critical in the synthesis of glucocorticoids such as dexamethasone and β-methasone. Structurally, it features a hydroxyl group at the 9α position of the androstane skeleton, distinguishing it from other androstenedione derivatives . Its production is primarily achieved via microbial biotransformation of 4-androstene-3,17-dione (AD) using Mycobacterium species, where the enzyme 3-phytosterone-9α-hydroxylase (KSH) catalyzes the hydroxylation . This process is highly efficient, with yields reaching 7.78 g/L and a 92.11% conversion rate under optimized fed-batch conditions .

Properties

IUPAC Name

9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMVJSSWZSJOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mycobacterium-Based Side-Chain Degradation

Key strains :

  • Mycobacterium fortuitum NRRL B-8119 converts sitosterol, cholesterol, or stigmasterol to 9-OH-AD via side-chain cleavage and 9α-hydroxylation.
  • Mutant Mycobacterium sp. 2-4 M achieves 50% molar yield from sitosterol by disabling Δ1-dehydrogenase activity.

Process parameters :

Substrate Yield (g/L) Fermentation Time By-Products
Sitosterol 1.5–3.1 336 hours 9-OHHP, AD
Mixed phytosterols 12.21 132 hours Reduced to 10%

Steps :

  • Cultivation : Aerobic growth in nutrient medium (pH 6.5–7.5) at 30–32°C.
  • Extraction : Methylene chloride or ethyl acetate solvent extraction.
  • Purification : Silicic acid chromatography or crystallization from methanol.

Engineered Bacillus subtilis Systems

Co-expression of Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase (kshA) in Bacillus subtilis achieves:

  • Productivity : 0.0927 g/L/h
  • Purity : 90.14% after knockout of Δ1-dehydrogenase genes (kstD2, kstD3).

Genetic Engineering for Metabolic Flux Control

Gene Knockout Strategies

Target Gene Function Impact on 9-OH-AD Production
kstD Encodes Δ1-dehydrogenase Prevents 9-OHAD → 9-OHADD
opccr Regulates C22 metabolic pathway Reduces 9-OHHP by 85%
fadE28-29 Side-chain β-oxidation Eliminates incomplete degradation products

Strain performance :

  • MF-FA5020kstD Δopccr + hsd4A/fadE28-29 overexpression):

Process Optimization Techniques

Fermentation Medium Composition

Optimal formulation for Mycobacterium fortuitum ATCC35855 :

Component Concentration (wt%)
Plant sterols 0.5–2.0
Glucose 0.5–1.0
Yeast extract 0.5–2.0
Soybean cake powder 1.0–3.0

Key additives :

  • MgSO₄·7H₂O (0.001–0.005 wt%) enhances enzyme stability.
  • CaCO₃ (0.05–0.2 wt%) maintains pH during prolonged fermentation.

Two-Stage Fermentation

Advantages :

  • Avoids 9-OHAD degradation in single-stage processes.
  • Achieves >95% molar yield with co-feeding of cane molasses.

Comparative Analysis of Methods

Method Yield (g/L) Duration (h) Cost Efficiency Scalability
Wild-type Mycobacterium 3.1 336 Moderate Limited
Engineered MF-FA5020 12.21 132 High Industrial
Two-stage fermentation 7.33 150 Low Pilot-scale

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Androstene-3,17-dione (AD)

  • Structure : Lacks the 9α-hydroxyl group present in 9-OH-AD.
  • Role : AD serves as a precursor to 9-OH-AD and other steroids. Microbial pathways convert AD to 9-OH-AD via KSH-mediated hydroxylation .
  • Applications: Primarily used in the synthesis of testosterone and estrogens. Unlike 9-OH-AD, AD cannot directly form glucocorticoids without further modification .

Androsta-1,4-diene-3,17-dione (ADD)

  • Structure : Contains a 1,4-diene system, increasing reactivity compared to 9-OH-AD.
  • Role : A key intermediate in corticosteroid production. Unlike 9-OH-AD, ADD undergoes Δ1-dehydrogenation, making it unsuitable for 9α-hydroxylation pathways .
  • Production : Generated from AD via 3-ketosteroid-Δ1-dehydrogenase (KstD), highlighting divergent enzymatic pathways compared to 9-OH-AD synthesis .

16α-Hydroxyandrost-4-ene-3,17-dione

  • Structure : Hydroxyl group at the 16α position instead of 9α.
  • Role: A precursor in 16α-hydroxylated corticosteroids (e.g., triamcinolone). The positional isomerism significantly alters biological activity compared to 9-OH-AD .
  • Synthesis : Produced via selective hydroxylation using Streptomyces species, differing from the Mycobacterium-based 9-OH-AD production .

9α-Fluoro- and 9α-Methyl Androstene Derivatives

  • Structure : 9α substituents such as fluorine or methyl groups instead of hydroxyl.
  • Role : These synthetic derivatives (e.g., 9α-fluoro-11β,17β-dihydroxy-17α-methylandrostane-3-one) exhibit enhanced glucocorticoid receptor binding but lack the natural metabolic utility of 9-OH-AD .
  • Synthesis : Achieved via chemical modifications, contrasting with the enzymatic hydroxylation of 9-OH-AD .

Enzymatic and Microbial Specificity

  • KSH Enzyme : The 9α-hydroxylase in Mycobacterium sp. shows strict substrate specificity for AD, unlike Rhodococcus KshA, which hydroxylates a broader range of 3-ketosteroids .
  • NADH Dependency: 9-OH-AD production requires NADH regeneration systems (e.g., formate dehydrogenase) to sustain KSH activity, a challenge less pronounced in AD or ADD synthesis .

Production Efficiency and Industrial Relevance

Compound Production Method Yield (g/L) Conversion Rate Key Enzyme Applications
9-OH-AD Microbial (Mycobacterium) 7.78 92.11% KSH Glucocorticoid precursors
AD Microbial (Mycobacterium) 10–15 85–90% KstD, KSH Testosterone, estrogens
ADD Microbial (Rhodococcus) 8–12 80–88% KstD Corticosteroid intermediates
16α-OH-AD Microbial (Streptomyces) 3–5 70–75% P450 hydroxylase Triamcinolone precursors

Data adapted from .

Challenges and Innovations

  • Genetic Engineering : Mycobacterium strains engineered to overexpress KSH and NADH-regenerating enzymes (e.g., formate dehydrogenase) have improved 9-OH-AD yields by 30–40% compared to wild-type strains .
  • Chemical Synthesis: Early methods for 9-OH-AD involved acetylide reactions with AD, but these were less efficient (<50% yield) and produced byproducts like 4-methyl-19-norandrosta derivatives .

Biological Activity

9alpha-Hydroxyandrostenedione (9-OH-AD), also known as 9-hydroxy-4-androstene-3,17-dione, is a hydroxylated derivative of androstenedione, a steroid hormone involved in various biological processes. This compound has garnered attention for its potential applications in medicine and biochemistry, particularly in the synthesis of steroidal pharmaceuticals and its role in steroid metabolism.

9-OH-AD is characterized by the presence of a hydroxyl group at the 9-alpha position of the androstenedione structure. This modification alters its biological activity and interaction with various enzymes involved in steroid metabolism.

Biological Activity

Enzymatic Conversion : The primary biological activity of 9-OH-AD is facilitated through enzymatic reactions involving key enzymes such as 3-ketosteroid-9alpha-hydroxylase (KSH) and 3-ketosteroid Delta1-dehydrogenase (KSDD). KSH catalyzes the conversion of androstenedione to 9-OH-AD, while KSDD further processes it into other metabolites. Studies have shown that KSH can be effectively expressed in Bacillus subtilis, leading to high conversion rates of androstenedione to 9-OH-AD, with reported yields reaching up to 90.4% .

Biological Pathways : The transformation of phytosterols into steroid hormones via mycobacterial strains highlights the significance of 9-OH-AD in steroid biosynthesis. The compound acts as an intermediate in the synthesis of glucocorticoids and other steroidal drugs, making it a valuable target for pharmaceutical applications .

Pharmacological Implications

Research indicates that 9-OH-AD may have anti-inflammatory and anti-tumor properties, similar to other steroid derivatives. Its role as a precursor in the synthesis of corticosteroids like dexamethasone suggests potential therapeutic applications in treating inflammatory diseases and cancers .

Example Case Study

A notable study evaluated the effects of androstenedione supplementation on athletic performance. Participants taking androstenedione exhibited increased testosterone/epitestosterone ratios, suggesting enhanced anabolic effects that could be extrapolated to understand the potential impacts of 9-OH-AD in similar contexts .

Research Findings

Recent research has focused on optimizing the production processes for 9-OH-AD through biotechnological methods. Key findings include:

Study Methodology Findings
Zhang et al. (2016)Cloning KSH genes from Mycobacterium neoaurum into Bacillus subtilisAchieved a conversion rate of 90.4% for AD to 9-OH-AD with high productivity
MDPI Study (2019)Characterization of KSH from Mycobacterium sp.Developed an efficient enzymatic system achieving a yield of 7.78 g/L with a conversion rate of 92.11%

Q & A

Basic Research: What are the primary methodologies for synthesizing 9α-hydroxyandrostenedione (9-OH-AD) in microbial systems?

Answer:
9-OH-AD is predominantly synthesized via microbial biotransformation using actinobacteria such as Rhodococcus, Mycobacterium, and Bacillus species. Key steps include:

  • Substrate Selection : Phytosterols (e.g., sitosterol) or 4-androstene-3,17-dione (4-AD) are common precursors .
  • Enzyme Systems : Co-expression of 3-ketosteroid-9α-hydroxylase (Ksh) and glucose 1-dehydrogenase (for NADH regeneration) enhances efficiency .
  • Strain Engineering : Mutant strains (e.g., Mycobacterium sp.) are optimized to bypass competing pathways (e.g., 1,2-dehydrogenation) to maximize 9-OH-AD yield .

Basic Research: Which analytical techniques are most reliable for characterizing 9-OH-AD and its intermediates?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies 9-OH-AD purity and monitors bioconversion progress (e.g., using C18 columns with UV detection at 254 nm) .
  • Thin-Layer Chromatography (TLC) : Rapid screening of reaction intermediates (e.g., 4-AD vs. 9-OH-AD) using silica gel plates and chloroform/methanol solvent systems .
  • Nuclear Magnetic Resonance (NMR) : Resolves structural ambiguities (e.g., distinguishing 9α- vs. 9β-hydroxylation) through 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectral analysis .

Advanced Research: How can bioconversion yields of 9-OH-AD be optimized in engineered microbial strains?

Answer:

  • Cofactor Regeneration : Coupling Ksh with formate dehydrogenase (FDH) regenerates NADH, improving catalytic turnover .
  • Oxygenation Control : Maintaining microaerobic conditions during fermentation enhances Ksh activity while reducing oxidative byproducts .
  • Substrate Feeding Strategies : Fed-batch addition of 4-AD or sterols minimizes toxicity and improves substrate uptake kinetics .

Advanced Research: What experimental strategies address substrate specificity challenges in 9α-hydroxylase enzymes?

Answer:

  • Enzyme Engineering : Directed evolution or rational design of Ksh (e.g., Rhodococcus rhodochrous DSM 43269) modifies steroid-binding pockets to favor 4-AD over alternative substrates .
  • Mixed Cultures : Combining Mycobacterium spp. (for 9α-hydroxylation) with Pseudomonas spp. (for side-chain degradation) improves specificity in phytosterol-to-9-OH-AD pathways .
  • Inhibitor Screening : Use of 1,2-dehydrogenase inhibitors (e.g., diphenylamine) blocks competing pathways in Mycobacterium strains .

Advanced Research: How should researchers resolve contradictions in reported 9-OH-AD yields across studies?

Answer:
Discrepancies often arise from:

  • Strain Variability : Wild-type vs. mutant strains (e.g., Mycobacterium sp. VKM Ac-1817D vs. engineered Bacillus subtilis) exhibit divergent metabolic fluxes .
  • Culture Conditions : pH (6.5–7.5), temperature (30–37°C), and agitation rates (150–200 rpm) critically impact enzyme stability .
  • Analytical Calibration : Standardize quantification using certified reference materials (e.g., Sigma-Aldrich 9-OH-AD) to ensure cross-study comparability .

Advanced Research: What are the key challenges in structural elucidation of 9-OH-AD derivatives, and how are they mitigated?

Answer:

  • Epimerization Artifacts : 9α-hydroxy groups may epimerize to 9β under acidic conditions. Mitigation includes using neutral buffers during extraction and low-temperature storage .
  • Byproduct Formation : Side reactions (e.g., 17-ketone reduction) are minimized by using purified enzymes instead of whole cells .
  • Crystallography Limitations : Poor crystallinity of 9-OH-AD necessitates alternative methods like cryo-electron microscopy or computational docking studies .

Advanced Research: How do regulatory considerations impact experimental design for 9-OH-AD synthesis?

Answer:

  • Biosafety : Mycobacterium spp. require BSL-2 containment due to pathogenicity risks. Non-pathogenic alternatives (e.g., Bacillus subtilis) are preferred for scalable workflows .
  • Waste Management : Ethyl acetate and chloroform (used in extraction) require neutralization before disposal to meet aquatic toxicity standards (GHS H412) .

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